N-hexyl-N'-(2-methoxyethyl)oxamide
Description
N-Hexyl-N'-(2-methoxyethyl)oxamide is a disubstituted oxamide derivative characterized by a central oxamide core (-NH-CO-CO-NH-) with two distinct substituents: a hexyl group (-C₆H₁₃) and a 2-methoxyethyl group (-CH₂CH₂OCH₃). Oxamides are structurally defined by two amide groups linked by a central carbon-carbon bond, and their properties are heavily influenced by the substituents attached to the nitrogen atoms .
- Chemical Structure: The hexyl group contributes hydrophobicity, while the 2-methoxyethyl group introduces polarity due to the ether oxygen and methoxy moiety. This combination balances solubility in both polar and nonpolar solvents.
- For example, N-substituted oxamides are often prepared using hydrazide intermediates or cyclodehydration reactions with reagents like thionyl chloride .
- Key Properties: Melting Point: Disubstituted oxamides generally exhibit melting points around 150°C, though tetraalkyl derivatives (e.g., tetraethyloxamide) have lower melting points (~50°C) and increased hygroscopicity . Solubility: The 2-methoxyethyl group enhances solubility in polar solvents (e.g., water or ethanol), whereas the hexyl chain improves compatibility with nonpolar solvents .
Properties
IUPAC Name |
N-hexyl-N'-(2-methoxyethyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-3-4-5-6-7-12-10(14)11(15)13-8-9-16-2/h3-9H2,1-2H3,(H,12,14)(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDAJFAXBGUSYIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCNC(=O)C(=O)NCCOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-hexyl-N’-(2-methoxyethyl)oxamide can be synthesized through a condensation reaction between hexylamine and 2-methoxyethylamine with oxalic acid. The reaction typically occurs under mild conditions, with the use of a dehydrating agent such as thionyl chloride to facilitate the formation of the oxamide bond. The reaction can be represented as follows:
C2O2Cl2+C6H13NH2+C3H7ONH2→C6H13NHC(O)CONHC3H7O+2HCl
Industrial Production Methods
In an industrial setting, the production of N-hexyl-N’-(2-methoxyethyl)oxamide may involve the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
N-hexyl-N’-(2-methoxyethyl)oxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxamides with higher oxidation states.
Reduction: Reduction reactions can convert the oxamide groups to amine groups.
Substitution: The oxamide groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Higher oxamides or carboxylic acids.
Reduction: Corresponding amines.
Substitution: Various substituted oxamides depending on the nucleophile used.
Scientific Research Applications
N-hexyl-N’-(2-methoxyethyl)oxamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a scaffold for drug design.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty polymers and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-hexyl-N’-(2-methoxyethyl)oxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxamide functional group can form hydrogen bonds and other non-covalent interactions with the active sites of enzymes, potentially inhibiting their activity. The compound may also interact with cellular pathways involved in inflammation or cell proliferation, leading to its observed biological effects.
Comparison with Similar Compounds
Structural and Physical Property Comparisons
The table below compares N-hexyl-N'-(2-methoxyethyl)oxamide with structurally related oxamides:
Key Observations :
- Substituent Effects : Alkyl chains (e.g., hexyl) lower melting points compared to unsubstituted oxamide, while polar groups (e.g., methoxyethyl) enhance solubility in polar solvents .
- Hygroscopicity : Tetraalkyl derivatives like tetraethyloxamide are more hygroscopic than disubstituted analogs due to reduced crystallinity .
Spectroscopic and Electronic Properties
UV Absorption : Oxamides exhibit weak absorption bands at 310–240 nm and intense bands at 250–180 nm. Substitution patterns influence these transitions:
Functional and Application Comparisons
- Agricultural Use : Unsubstituted oxamide is a slow-release nitrogen fertilizer, reducing ammonia volatilization by 38–63% compared to urea . This compound’s hydrophobic substituents might delay nitrogen release further, though this requires experimental validation.
- Electrochemical Stability: Oxamide derivatives maintain structural stability in batteries within 1.3–3.8 V windows, but deeper discharge (<0.5 V) leads to decomposition . The hexyl group in the target compound could enhance stability in non-aqueous electrolytes.
- Pharmaceutical Potential: Analogous compounds like [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid show inhibitory activity against fungal enzymes, suggesting that this compound might serve as a scaffold for drug design .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
